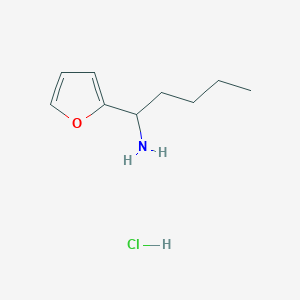

1-(Furan-2-yl)pentan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(furan-2-yl)pentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO.ClH/c1-2-3-5-8(10)9-6-4-7-11-9;/h4,6-8H,2-3,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTOYKVWUUJGOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC=CO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation

A common method to introduce the pentanone moiety onto the furan ring is through Friedel-Crafts acylation using valeroyl chloride:

- Procedure : Furan or substituted furan is reacted with valeroyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3).

- Outcome : This yields 1-(furan-2-yl)pentan-1-one as a key intermediate.

- Notes : Selectivity is crucial to avoid ring bromination or over-acylation.

This approach is analogous to the preparation of related aryl-pentanone compounds described in literature for similar structures.

Bromination of the Ketone

- The ketone intermediate can be selectively brominated at the α-position using bromine in the presence of catalytic aluminum trichloride.

- This α-bromoketone serves as a reactive intermediate for subsequent amination steps.

Conversion of Ketone to Amine

Reaction with Ammonia or Amines

- The α-bromoketone intermediate undergoes nucleophilic substitution with ammonia or primary amines to form the corresponding amine.

- Conditions often involve stirring at room temperature in ether or ethanol solvents, followed by aqueous workup.

Reductive Amination

- Alternatively, reductive amination of the ketone with ammonia or ammonium salts in the presence of reducing agents (e.g., sodium cyanoborohydride, hydrogenation catalysts like PtO2) can be employed.

- Hydrogenation catalysts are critical; for example, PtO2 is preferred over Pd/C to avoid isomerization and side reactions.

Formation of Hydrochloride Salt

- The free amine is converted into its hydrochloride salt by treatment with ethereal hydrogen chloride or aqueous HCl.

- This step facilitates purification by precipitation of the solid hydrochloride salt, which is then filtered and recrystallized from ethanol/ether mixtures.

Representative Synthetic Procedure

| Step | Reagents & Conditions | Outcome | Yield | Notes |

|---|---|---|---|---|

| 1 | Friedel-Crafts acylation of furan with valeroyl chloride, AlCl3 catalyst | 1-(Furan-2-yl)pentan-1-one | Moderate to high | Control temperature to avoid polyacylation |

| 2 | α-Bromination with Br2, catalytic AlCl3, in ether | α-Bromo-1-(furan-2-yl)pentan-1-one | Quantitative | Avoid ring bromination |

| 3 | Reaction with ammonia or amine in ether or ethanol at RT | 1-(Furan-2-yl)pentan-1-amine | High | Stirring 1-24 h |

| 4 | Treatment with 2 M ethereal HCl | This compound | Precipitation | Recrystallization from EtOH/Et2O |

Alternative Methods and Notes

- Amine-First Strategy : Some methods start from furfurylamine reacting with aldehydes or ketones to build bisfuranic amines, but these are more complex and less direct for this specific compound.

- Catalyst Selection : For hydrogenation steps, PtO2 is preferred to avoid isomerization or side products, as shown in related furan-containing amine syntheses.

- Purification : The hydrochloride salt formation enhances compound stability and ease of isolation, often yielding a white crystalline solid.

Summary of Key Research Findings

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)pentan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The amine group can be reduced to form the corresponding amine.

Substitution: The furan ring can undergo electrophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products Formed:

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted furan derivatives.

Scientific Research Applications

1-(Furan-2-yl)pentan-1-amine hydrochloride has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a building block for the synthesis of biologically active molecules.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Furan-2-yl)pentan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-(Furan-2-yl)pentan-1-amine hydrochloride and related amine hydrochlorides:

Key Comparative Insights :

Structural Flexibility vs. Rigidity :

- The furan-based compounds (e.g., 1-(furan-2-yl)pentan-1-amine) exhibit greater conformational flexibility compared to bicyclic analogs like 3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride, which has restricted rotation due to its scaffold. This impacts interactions with biological targets .

Electronic Effects :

- The furan ring’s oxygen atom provides moderate electron-withdrawing effects, influencing the amine’s basicity and hydrogen-bonding capacity. In contrast, fluorophenyl (e.g., 1-(2-fluorophenyl)propan-1-amine) or methoxyphenyl derivatives (e.g., 1-(2-methoxyphenyl)pentan-1-amine) exhibit stronger electronic modulation via halogen or alkoxy groups .

Furan derivatives balance hydrophilicity due to the oxygen heteroatom .

Pharmacological Potential: Chalcone derivatives with furan moieties (e.g., 1-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one) are noted for anti-inflammatory and anticancer activities, suggesting that this compound could serve as a precursor for similar bioactive molecules .

Biological Activity

1-(Furan-2-yl)pentan-1-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a furan ring, which is known to enhance the compound's interaction with biological targets. The presence of the amine group contributes to its activity by facilitating hydrogen bonding with various receptors and enzymes.

The biological activity of this compound primarily stems from its ability to interact with multiple biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects. This inhibition is crucial for its antibacterial properties, as it disrupts the normal functioning of bacterial cells.

- Cell Signaling Modulation : It influences cell signaling pathways related to stress responses and apoptosis. By binding to specific receptors, it triggers intracellular events that alter gene expression and cellular metabolism.

Biological Activity Overview

The biological activities associated with this compound include:

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it inhibits the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. In a study evaluating its effects on non-small cell lung cancer cells, it was found to induce apoptosis through the activation of caspase pathways. The compound's IC50 values in these assays were recorded at approximately 10 µM, suggesting potent activity against cancer cell lines .

Neuroprotective Effects

Preliminary studies suggest that this compound may protect against neurodegenerative processes. In models of oxidative stress-induced neuronal damage, the compound reduced cell death by modulating antioxidant responses and inhibiting apoptotic pathways .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Antibacterial Efficacy : A study demonstrated that the compound effectively reduced bacterial load in infected animal models, showcasing its potential as a novel antibiotic agent.

- Cancer Treatment : Clinical trials are underway to assess its efficacy in combination therapies for various cancers, particularly those resistant to conventional treatments.

- Neuroprotection : Ongoing research is investigating its role in mitigating neuroinflammation and protecting against cognitive decline in animal models of Alzheimer's disease.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(Furan-2-yl)pentan-1-amine hydrochloride?

- Methodological Answer : The compound can be synthesized via reductive amination of 1-(furan-2-yl)pentan-1-one using ammonium acetate and sodium cyanoborohydride in methanol under reflux. Alternatively, nucleophilic substitution of a halogenated precursor with furan derivatives may be employed. Key databases like Reaxys and PubChem provide validated protocols for similar amines, emphasizing the use of anhydrous conditions and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the furan ring’s substitution pattern and the amine’s protonation state. Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups (e.g., N–H stretching at ~3300 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Cross-referencing with NIST Chemistry WebBook ensures spectral accuracy .

Q. What safety protocols are necessary when handling this compound?

- Methodological Answer : Based on analogous amine hydrochlorides, wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation. Store in airtight containers at 2–8°C. Disposal should follow local regulations for toxic waste, as amine hydrochlorides often exhibit acute toxicity (H302) and environmental hazards (H411) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables: temperature (40–80°C), solvent polarity (methanol vs. THF), and stoichiometric ratios. Monitor reaction progress via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Statistical tools like ANOVA identify significant factors. For example, Reaxys_BIOCATALYSIS data suggest that catalytic Pd/C under hydrogen can enhance reductive amination efficiency .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Validate findings using orthogonal assays (e.g., enzyme inhibition vs. receptor binding). Replicate studies with independent synthetic batches. Statistical analysis (e.g., t-tests, confidence intervals) quantifies variability. Cross-check with PubChem BioAssay entries for consensus .

Q. What computational methods predict the compound’s reactivity and interaction with biomolecules?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) models receptor interactions, using PubChem 3D Conformer data. Molecular Dynamics (MD) simulations assess stability in aqueous or lipid environments. Validate predictions with experimental data (e.g., IC₅₀ values) .

Q. How to analyze degradation products under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability studies (ICH Q1A guidelines). Expose the compound to pH 1–13 buffers at 40°C/75% RH. Analyze degradation via LC-MS/MS and compare fragmentation patterns with NIST MS Library . Quantify hydrolytic byproducts (e.g., furan derivatives) using calibration curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.